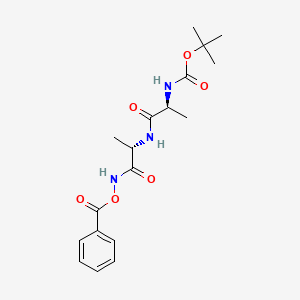
Subtilisin Inhibitor I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Subtilisin Inhibitor I is a proteinaceous inhibitor of microbial origin, specifically isolated from the culture broth of Streptomyces albogriseolus S-3253 . It is known for its ability to inhibit subtilisin, a serine protease enzyme produced by Bacillus subtilis. This compound plays a crucial role in regulating proteolytic activity, making it valuable in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Subtilisin Inhibitor I can be isolated from natural sources such as adzuki beans and barley. The isolation process involves several chromatographic techniques, including CM-cellulose, Sephadex G-75, DEAE-cellulose, and SP-Sephadex C-25 . The inhibitor is extracted from finely ground beans using Tris-HCl buffer, followed by heat treatment and pH adjustment .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces albogriseolus. The culture broth is subjected to a series of purification steps, including ion-exchange chromatography and gel filtration, to obtain a highly purified inhibitor .
Chemical Reactions Analysis
Types of Reactions: Subtilisin Inhibitor I primarily undergoes interactions with serine proteases, forming stable complexes that inhibit proteolytic activity. It does not typically undergo oxidation, reduction, or substitution reactions.
Common Reagents and Conditions: The inhibitor is stable over a wide range of pH and temperature conditions. It remains active even after heating to 80°C for 10 minutes . Common reagents used in its purification include Tris-HCl buffer, ammonium sulfate, and various chromatographic resins .
Major Products: The major product of the interaction between this compound and subtilisin is a stable inhibitor-enzyme complex that prevents the proteolytic activity of subtilisin .
Scientific Research Applications
Subtilisin Inhibitor I has a wide range of applications in scientific research:
Chemistry: It is used to study enzyme-inhibitor interactions and to understand the mechanisms of protease inhibition.
Biology: It helps in elucidating the role of proteases in various biological processes, including protein degradation and signal transduction.
Medicine: this compound is explored for its potential therapeutic applications in diseases where protease activity is dysregulated.
Mechanism of Action
Subtilisin Inhibitor I exerts its effects by binding to the active site of subtilisin, forming a stable complex that inhibits the enzyme’s proteolytic activity. The inhibitor interacts with the catalytic triad of subtilisin, which includes aspartate, histidine, and serine residues, preventing the enzyme from cleaving peptide bonds . This inhibition is crucial for regulating proteolytic activity in various biological and industrial processes.
Comparison with Similar Compounds
Kunitz Inhibitors: These inhibitors, such as the one from Canavalia lineata, also inhibit serine proteases but have different structural and functional properties.
Soybean Trypsin Inhibitor: This inhibitor targets trypsin and chymotrypsin rather than subtilisin, highlighting the specificity of Subtilisin Inhibitor I.
Cucumisin Inhibitors: These inhibitors are derived from melon fruit and have different inhibitory profiles compared to this compound.
Uniqueness: this compound is unique due to its high specificity for subtilisin and its stability under various conditions. Its ability to form stable complexes with subtilisin makes it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-11(20-17(25)26-18(3,4)5)14(22)19-12(2)15(23)21-27-16(24)13-9-7-6-8-10-13/h6-12H,1-5H3,(H,19,22)(H,20,25)(H,21,23)/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNQRTLVYUSFIG-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NOC(=O)C1=CC=CC=C1)NC(=O)C(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NOC(=O)C1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methyl-3-[(3R,5R)-5-methyl-1-prop-2-enoylpiperidin-3-yl]-1H-1,2,4-triazol-5-one](/img/structure/B2693250.png)
![N-(3,4-difluorophenyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2693251.png)
![2-(4-Methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2693254.png)
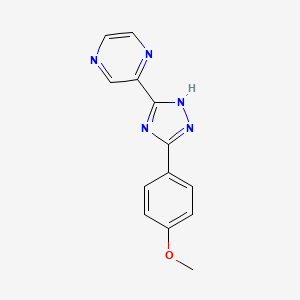


![1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B2693262.png)
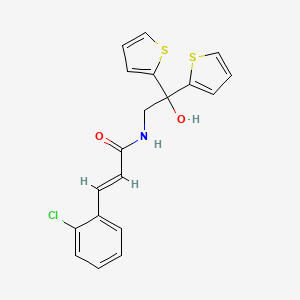

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/new.no-structure.jpg)

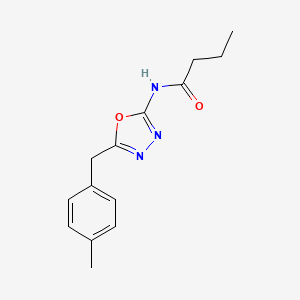
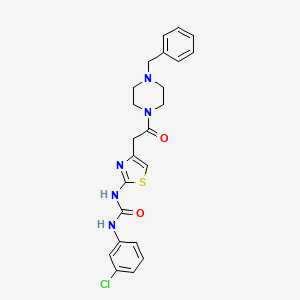
![2-(4-chlorophenoxy)-N-[3-(6-ethoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2693273.png)
